Cas no 493038-87-2 (4-(Pyridin-2-yl)-1H-pyrazol-5-amine)

4-(Pyridin-2-yl)-1H-pyrazol-5-amine structure
493038-87-2 structure
Product Name:4-(Pyridin-2-yl)-1H-pyrazol-5-amine
CAS No:493038-87-2
MF:C8H8N4
MW:160.17592048645
MDL:MFCD03617434
CID:328409
PubChem ID:1477762
Update Time:2025-07-23

4-(Pyridin-2-yl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(Pyridin-2-yl)-1H-pyrazol-5-amine
    • 5-Amino-4-(2-pyridyl)pyrazole
    • 1H-Pyrazol-3-amine,4-(2-pyridinyl)-
    • 4-(2-pyridinyl)-1H-Pyrazol-3-amine
    • 4-(2-Pyridinyl)-1H-pyrazol-5-amine
    • 4-PYRIDIN-2-YL-2H-PYRAZOL-3-YLAMINE
    • 1H-pyrazol-5-amine, 4-(2-pyridinyl)-
    • 4-(2-Pyridinyl)-1H-pyrazol-5-amin
    • 4-pyridin-2-yl-1H-pyrazol-5-amine
    • 5-Amino-4-(pyridin-2-yl)-1H-pyrazole
    • 3-Amino-4-(pyridin-2-yl)pyrazole
    • 1H-Pyrazol-3-amine, 4-(2-pyridinyl)-
    • CGIZENYGUOWMQN-UHFFFAOYSA-N
    • 4-(2-pyridyl)pyrazole-5-ylamine
    • 3-amino-4-(2-pyridinyl)-pyrazole
    • SBB087445
    • RP02138
    • 4-(2-Pyridinyl)-5-amino-1H-pyrazole
    • 4-(pyridin-
    • 493038-87-2
    • AKOS000144204
    • EN300-1148401
    • FT-0753962
    • Z316119396
    • FT-0680389
    • MFCD03617434
    • DTXSID701297899
    • AMY2081
    • CS-0127075
    • 4T-0060
    • SY007074
    • A871818
    • SCHEMBL1924499
    • 4-(pyridin-2-yl)-1H-pyrazol-3-amine
    • DB-070984
    • MDL: MFCD03617434
    • Inchi: 1S/C8H8N4/c9-8-6(5-11-12-8)7-3-1-2-4-10-7/h1-5H,(H3,9,11,12)
    • InChI Key: CGIZENYGUOWMQN-UHFFFAOYSA-N
    • SMILES: N1C(=C(C=N1)C1C=CC=CN=1)N

Computed Properties

  • Exact Mass: 160.07504
  • Monoisotopic Mass: 160.074896272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.6
  • XLogP3: 0.5

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.315±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 120-121 ºC (ethanol )
  • Boiling Point: 419.0±35.0 °C at 760 mmHg
  • Flash Point: 236.6℃
  • Refractive Index: 1.673
  • Solubility: Slightly soluble (3.5 g/l) (25 º C),
  • PSA: 67.59
  • Vapor Pressure: No data available

4-(Pyridin-2-yl)-1H-pyrazol-5-amine Security Information

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4-(Pyridin-2-yl)-1H-pyrazol-5-amine Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:493038-87-2)4-(Pyridin-2-yl)-1H-pyrazol-5-amine
Order Number:A871818
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:31
Price ($):1179.0
Email:sales@amadischem.com

Additional information on 4-(Pyridin-2-yl)-1H-pyrazol-5-amine

Introduction to 4-(Pyridin-2-yl)-1H-pyrazol-5-amine (CAS No. 493038-87-2)

4-(Pyridin-2-yl)-1H-pyrazol-5-amine is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound, identified by the CAS number 493038-87-2, belongs to the pyrazole and pyridine classes, which are well-documented for their roles in medicinal chemistry. The presence of both pyrazole and pyridine moieties in its structure endows it with unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.

The molecular structure of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine consists of a pyrazole ring substituted at the 4-position with a 2-pyridyl group, and an amine functional group at the 5-position of the pyrazole ring. This configuration allows for diverse interactions with biological targets, including enzymes and receptors, which are critical for modulating various physiological processes. The compound’s ability to engage with multiple binding sites makes it an attractive candidate for the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. 4-(Pyridin-2-yl)-1H-pyrazol-5-amine has been identified as a promising lead compound in this context. Its structural features suggest potential inhibitory activity against several kinases, particularly those implicated in tyrosine kinase signaling pathways. Preclinical studies have demonstrated that derivatives of this compound exhibit significant anti-proliferative effects in various cancer cell lines, making it a subject of intense investigation.

The pharmacological profile of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine has been further explored through computational modeling and experimental validation. Molecular docking studies have revealed that this compound can bind effectively to the active sites of several kinases, including Janus kinases (JAKs) and vascular endothelial growth factor receptors (VEGFRs). These interactions are mediated by key hydrogen bonding interactions between the amine group and the hinge region of the target proteins, as well as hydrophobic interactions involving the pyridine and pyrazole rings.

One of the most compelling aspects of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine is its potential for structural optimization. By modifying its core scaffold or introducing additional functional groups, researchers can fine-tune its pharmacokinetic properties, including solubility, bioavailability, and metabolic stability. Such modifications are essential for improving drug-like characteristics and enhancing therapeutic efficacy. Several derivative compounds have already shown improved activity profiles in preclinical models, indicating the feasibility of developing next-generation kinase inhibitors based on this scaffold.

The synthesis of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazines and α-haloketones or α-bromoaldehydes, followed by functional group transformations such as amination or halogenation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for supporting preclinical and clinical development efforts.

From a regulatory perspective, 4-(Pyridin-2-yl)-1H-pyrazol-5-amine (CAS No. 493038-87-2) is subject to standard Good Manufacturing Practice (GMP) guidelines to ensure quality control throughout its production lifecycle. Documentation must be maintained to demonstrate compliance with safety and environmental regulations, including proper handling procedures and waste disposal protocols. These measures are essential for ensuring that the compound is produced responsibly and can be safely used in research settings.

The growing interest in 4-(Pyridin-2-yl)-1H-pyrazol-5-amines underscores their significance as building blocks for innovative drug discovery programs. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the exploration of their therapeutic potential across multiple disease areas. As research progresses, it is anticipated that new derivatives will emerge with enhanced efficacy and reduced side effects, bringing closer the realization of next-generation treatments for challenging medical conditions.

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Amadis Chemical Company Limited
(CAS:493038-87-2)4-(Pyridin-2-yl)-1H-pyrazol-5-amine
A871818
Purity:99%
Quantity:10g
Price ($):1179.0
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